(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol
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Overview
Description
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is an organic compound that features a pyridine ring substituted with a methoxy group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine, which is commercially available or can be synthesized from pyridine through methoxylation.
Amination: The pyridine ring undergoes amination to introduce the amino group. This can be achieved using reagents such as ammonia or amines under catalytic conditions.
Alcohol Formation: The introduction of the hydroxyl group is achieved through a reduction reaction. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically converting the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can further modify the amino group or the pyridine ring.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, facilitating binding to active sites. The methoxy group on the pyridine ring can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide: This compound is a beta-secretase inhibitor used in Alzheimer’s disease research.
Pyrazolo[3,4-c]pyridine compounds: These compounds are used as Pim kinase inhibitors in cancer research.
Pyrazolyl quinazoline kinase inhibitors: These compounds are used in the development of kinase inhibitors for various diseases.
Uniqueness
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is unique due to its specific combination of functional groups, which provide a balance of hydrophilicity and lipophilicity. This makes it versatile for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
RDXAFALJNSJXFY-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CN=C(C=C1)[C@@H](CO)N |
Canonical SMILES |
COC1=CN=C(C=C1)C(CO)N |
Origin of Product |
United States |
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